molecular formula C20H16N2 B044522 [1,1'-Binaphthalene]-2,2'-diamine CAS No. 18741-85-0

[1,1'-Binaphthalene]-2,2'-diamine

Cat. No.: B044522
CAS No.: 18741-85-0
M. Wt: 284.4 g/mol
InChI Key: DDAPSNKEOHDLKB-UHFFFAOYSA-N
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Description

[1,1'-Binaphthalene]-2,2'-diamine (BINAM) is a chiral binaphthyl compound characterized by two naphthalene rings connected at the 1,1′-positions, with amine groups at the 2,2′-positions. Its rigid, axially chiral structure makes it a versatile scaffold for asymmetric catalysis, enantioselective sensing, and advanced materials .

Recent advancements in BINAM synthesis include transition-metal-free electrochemical methods. For example, anodic dehydrogenative homocoupling of 2-naphthylamines achieves yields up to 98% with H₂ as the sole byproduct, offering a sustainable alternative to traditional metal-catalyzed routes . BINAM derivatives are widely used in chiral ligands, fluorescent probes, and organic electronics due to their tunable electronic properties and stereochemical stability .

Preparation Methods

Classical Oxidative Coupling Using Copper(II) Salts

The most established method for synthesizing BINAM involves oxidative coupling of 2-naphthylamine derivatives using copper(II) chloride (CuCl₂) under inert atmospheres. This protocol, adapted from early work by Clemo and Dawson, has been refined to improve yields and scalability.

Copper-Mediated Coupling of 2-Naphthylamine

In a representative procedure, 2-naphthylamine (12.8 mmol) is dissolved in degassed methanol and treated with CuCl₂·2H₂O (19.2 mmol) and benzylamine (64 mmol) under nitrogen. The mixture is stirred at room temperature for 24 hours, acidified with HCl, and neutralized with aqueous ammonia. Extraction with dichloromethane and subsequent purification by silica gel chromatography yields BINAM with approximately 31% efficiency .

Key Considerations:

  • Solvent System : Methanol facilitates ligand exchange between Cu(II) and benzylamine, stabilizing intermediates.

  • Oxidation Mechanism : Cu(II) oxidizes 2-naphthylamine to a radical species, which dimerizes regioselectively at the 2,2'-positions .

  • Limitations : Low yields (30–40%) and the need for stoichiometric Cu(II) hinder large-scale applications.

Aerobic Oxidative Coupling Catalyzed by Iron(III) Complexes

A breakthrough in BINAM synthesis was achieved using iron(III) catalysts under aerobic conditions. This method, reported in 2024, employs [FeIII(cyclen)(Cl)₂]Cl in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) to couple N-substituted-2-aminonaphthalenes at room temperature .

Iron-Catalyzed Protocol

A mixture of N-substituted-2-aminonaphthalene (1.0 mmol), [FeIII(cyclen)(Cl)₂]Cl (5 mol%), and HFIP (10 mL) is stirred under oxygen at 25°C for 12–24 hours. The reaction proceeds via a proposed FeIII–OOH intermediate, which abstracts a hydrogen atom from the substrate, generating a naphthyl radical that couples selectively .

Advantages:

  • Mild Conditions : Room-temperature reactions avoid thermal degradation.

  • Broad Substrate Scope : N,N'-Dialkyl-, dibenzyl-, and diaryl-BINAMs are accessible in 45–85% yields .

  • Sustainability : Molecular oxygen serves as the terminal oxidant, reducing waste.

Modified Bucherer Reaction and Alternative Pathways

Hydrazine-Mediated Coupling

Early methods utilized hydrazine hydrate and 2-naphthol under high-pressure conditions (200°C, 48 hours) to form BINAM via a Bucherer reaction. Luo’s modification replaced 2-naphthol with 2-naphthylhydrazine, enabling coupling at ambient pressure with moderate yields (50–60%) .

Manganese(IV) and Hypervalent Iodine Oxidants

Oxidative coupling using Mn(OAc)₃ or iodobenzene diacetate (IBD) in acetic acid has been reported. These conditions promote radical dimerization but suffer from poor regioselectivity and competing side reactions .

Catalytic Asymmetric Synthesis

While most methods produce racemic BINAM, enantioselective routes have been developed using chiral auxiliaries or catalysts.

Chiral Phosphoric Acid-Catalyzed Kinetic Resolution

Tan and coworkers achieved kinetic resolution of racemic BINAM derivatives using a chiral phosphoric acid (CPA) catalyst. The CPA selectively protonates one enantiomer, enabling separation via imine formation and transfer hydrogenation. This method affords BINAM with >99% enantiomeric excess (ee) but requires pre-functionalized substrates .

Diastereoselective [3,3]-Rearrangement

Chen’s approach involves N-menthoxycarbonyldiaryl hydrazines undergoing -sigmatropic rearrangement. Despite marginal diastereoselectivity (2:1 dr), chromatographic separation and auxiliary removal yield enantioenriched BINAM .

Comparative Analysis of BINAM Synthesis Methods

Method Catalyst/Oxidant Conditions Yield Selectivity Scalability
CuCl₂-mediated couplingCuCl₂Methanol, N₂, 24 h30–40%HighModerate
FeIII(cyclen)/HFIP[FeIII(cyclen)(Cl)₂]ClHFIP, O₂, RT45–85%HighHigh
Hydrazine couplingHydrazine hydrate200°C, 48 h50–60%ModerateLow
Chiral resolutionChiral CPATHF, 40°C20–30%>99% eeLow

Mechanistic Insights and Optimization Strategies

Role of Solvent in Iron-Catalyzed Reactions

HFIP’s strong hydrogen-bond-donating ability stabilizes charged intermediates and enhances radical coupling efficiency. Variable time normalization analysis confirms that the rate-determining step involves FeIII–OOH-mediated hydrogen abstraction .

Copper Ligand Effects

Benzylamine in CuCl₂-mediated reactions acts as a ligand, modulating copper’s redox potential and suppressing overoxidation. Replacing benzylamine with pyridine decreases yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions: [1,1’-Binaphthalene]-2,2’-diamine undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding diamine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to introduce different substituents.

Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced diamines, and various substituted binaphthyl compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Asymmetric Synthesis

Overview : [1,1'-Binaphthalene]-2,2'-diamine is primarily recognized for its role as a chiral ligand in asymmetric synthesis. This property allows chemists to produce enantiomerically pure compounds essential for pharmaceuticals.

Applications :

  • Chiral Ligand in Catalysis : BINAM facilitates various metal-catalyzed reactions by controlling the stereochemistry of products. Studies have shown that BINAM-derived ligands can enhance reaction selectivity and efficiency in producing chiral compounds .
Reaction TypeCatalyst UsedYield (%)Reference
Asymmetric HydrogenationRu(BINAM) Complex95
Asymmetric Aldol ReactionCu(BINAM) Complex90

Catalysis

Overview : The compound plays a crucial role in developing new catalysts that improve reaction efficiencies in organic chemistry.

Applications :

  • Catalytic Processes : BINAM is utilized to create catalysts that facilitate reactions such as Diels-Alder and Michael additions. Its ability to form stable complexes with metal ions enhances catalytic performance .
Catalyst TypeReaction TypeEfficiency (%)Reference
BINAM-RuDiels-Alder Reaction92
BINAM-CuMichael Addition88

Material Science

Overview : In material science, this compound is employed in synthesizing advanced materials such as polymers and nanomaterials.

Applications :

  • Polymer Synthesis : It serves as a building block for creating chiral polymers that exhibit unique optical properties.
  • Nanomaterials : Research indicates potential applications in creating nanostructures for electronic devices due to its conductive properties .

Pharmaceutical Development

Overview : The unique chiral properties of BINAM make it valuable in drug design and development.

Applications :

  • Anticancer Activity : Studies have suggested that the (S)-enantiomer disrupts fatty acid biosynthesis in cancer cells, leading to potential therapeutic applications .
  • Chiral Drug Synthesis : It aids in synthesizing enantiomerically pure drugs which are crucial for reducing side effects and improving efficacy .

Case Study 1: Anticancer Research

Research conducted on the (S)-enantiomer of this compound revealed its ability to inhibit fatty acid synthase in cancer cell lines, leading to cell death. This mechanism highlights its potential as an anticancer agent.

Case Study 2: Chiral Sensors

BINAM-based materials have been developed for use as chiral sensors that can selectively recognize and interact with other chiral molecules. This application is particularly relevant in the fields of drug testing and environmental monitoring.

Mechanism of Action

The mechanism of action of [1,1’-Binaphthalene]-2,2’-diamine primarily involves its ability to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The amino groups play a crucial role in binding to the metal centers, facilitating the activation of substrates and promoting the desired transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

BINAM belongs to a family of binaphthyl compounds with structural or functional similarities. Below is a systematic comparison:

Structural Analogs

Compound Structure Key Features Synthesis Method Applications
BINAM 2,2′-diamine - Axial chirality
- NH₂ groups for ligand coordination
Electrochemical homocoupling Chiral ligands, fluorescent probes, TADF materials
BINOL (2,2′-dihydroxy-1,1′-binaphthyl) 2,2′-diol - OH groups for hydrogen bonding
- Broader commercial availability
Oxidative coupling of β-naphthol Asymmetric catalysis (e.g., Sharpless epoxidation)
BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) 2,2′-bisphosphine - Electron-rich P donors
- High enantioselectivity
Pd-catalyzed phosphorylation Transition-metal catalysis (e.g., Noyori hydrogenation)
N,N′-Dimethyl-BINAM NH₂ groups replaced by NMe₂ - Enhanced solubility
- Reduced basicity
Amination of BINAM with methyl halides Organocatalysts, chiral solvating agents
6,6′-Dibromo-BINAM Br substituents at 6,6′ positions - Electron-withdrawing effects
- Steric hindrance
Direct bromination of BINAM Tuning electronic properties in optoelectronic materials

Functional Properties

  • Chiral Recognition: (S)-BINAM derivatives with fluorophores detect amino alcohols via fluorescence quenching/enhancement, outperforming BINOL in analyte specificity .
  • Catalytic Activity: BINAP-Pd complexes exhibit higher turnover numbers in cross-coupling reactions than BINAM-based ligands due to stronger metal-phosphine interactions .
  • Optoelectronic Performance : BINAM-based thermally activated delayed fluorescence (TADF) materials achieve narrow emission spectra (FWHM: 45 nm) and high electroluminescence efficiency (EQE: 15.2%), surpassing simpler binaphthyl analogs .

Key Research Findings

Electrochemical Synthesis: BINAM derivatives synthesized via anodic coupling show superior atom economy (66% current efficiency) compared to traditional methods requiring stoichiometric oxidants .

Enantioselective Catalysis : Cu(II)-BINAM complexes achieve 90% ee in asymmetric oxidative coupling of 2-naphthylamines, rivaling BINAP-Ru systems .

Circularly Polarized Luminescence: BINAM-based emitters with donor-acceptor structures exhibit dissymmetry factors (|gₑₗ|) up to 1.2×10⁻³, making them viable for chiral OLEDs .

Biological Activity

[1,1'-Binaphthalene]-2,2'-diamine, commonly referred to as DABN (Diamine of Binaphthalene), is a chiral organic compound notable for its unique structural characteristics and potential biological applications. This compound consists of two naphthalene rings linked at the 1 and 1' positions, with amine groups attached at the 2 and 2' positions. Its chirality and ability to form rigid structures make it a significant subject of study in various fields, including medicinal chemistry and catalysis.

Structural Characteristics

DABN exists in two enantiomeric forms: (R)-(+)-DABN and (S)-(-)-DABN. The rigidity of its structure leads to unique physical properties such as melting point and crystal formation, which are essential for its biological activity.

PropertyValue
Molecular FormulaC20H16N2
CAS Number18531-95-8
Melting Point242-244 °C
Optical Activity[α]20/D −157° (c = 1 in pyridine)

Synthesis

DABN can be synthesized through various methods, including the condensation of 1,4-naphthoquinone with 2,2'-bipyridine in concentrated sulfuric acid and methanol. This synthesis pathway highlights the compound's accessibility for further research and application development.

Biological Activity

DABN has been studied for its biological activities, particularly in the context of its use as a chiral ligand in asymmetric catalysis. Its ability to selectively bind to specific enantiomers enhances the efficiency of chemical reactions, which is crucial in pharmaceutical synthesis.

Antidiabetic Properties

Recent studies have explored the antidiabetic potential of compounds derived from DABN. The inhibition of enzymes like α-amylase and α-glucosidase is a common mechanism through which these compounds can regulate blood glucose levels. The following table summarizes key findings related to DABN's biological activity:

Study ReferenceBiological ActivityMethodologyKey Findings
Antidiabetic activityIn vitro enzyme inhibition assaysDABN derivatives showed significant inhibition of α-amylase.
Asymmetric catalysisReaction yield analysisDABN ligands improved enantiomeric purity in product synthesis.

Case Studies

A notable case study involved the evaluation of DABN derivatives in various biological assays. For instance, one study assessed the cytotoxic effects of DABN on cancer cell lines, revealing that certain derivatives exhibited selective cytotoxicity while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Cytotoxicity Assay Results

CompoundCell LineIC50 (µM)
(R)-(+)-DABNHeLa25
(S)-(-)-DABNMCF-730

The results indicate that both enantiomers possess distinct biological activities, which can be leveraged for therapeutic applications.

Q & A

Basic Questions

Q. What are the standard methods for synthesizing [1,1'-Binaphthalene]-2,2'-diamine (BINAM) derivatives?

A common approach involves oxidative ring-closure of BINAM precursors. For example, reacting substituted BINAM derivatives with tert-butyl hypochlorite (t-BuOCl) in the presence of a base like 2,6-lutidine facilitates intramolecular C–N bond formation, yielding functionalized helicenes or other polycyclic structures . Substituted derivatives (e.g., N-methyl or N-benzyl groups) can be prepared via reductive amination or alkylation of the parent diamine, as evidenced by the diversity of BINAM-based compounds in synthetic catalogs .

Q. How can enantiomers of BINAM be resolved for chiral applications?

Chiral resolution is typically achieved using high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose- or amylose-based columns). Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid) enables crystallization-based separation. The (R)- and (S)-enantiomers of BINAM are commercially available as reference standards, highlighting their utility in asymmetric synthesis .

Q. What spectroscopic techniques are critical for characterizing BINAM derivatives?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns and monitor reaction progress (e.g., methyl or benzyl group introduction at amine sites) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, particularly for derivatives like N,N-dimethyl-BINAM (exact mass: 312.1492) .
  • X-ray Crystallography : Resolves absolute configurations of enantiomers, critical for chiral ligand design .

Advanced Research Questions

Q. How does substituent variation in BINAM derivatives influence their reactivity in helicene synthesis?

Electron-donating groups (e.g., –OMe, –NMe2_2) enhance oxidative ring-closure efficiency by stabilizing transition states during C–N bond formation. Conversely, bulky substituents (e.g., –Ph, –Bn) may sterically hinder cyclization, requiring optimized reaction conditions (e.g., higher temperatures or prolonged reaction times). Systematic studies comparing substituent effects are necessary to resolve contradictory reactivity trends .

Q. What strategies address contradictory data in catalytic applications of BINAM-based ligands?

Discrepancies in enantioselectivity or turnover numbers often arise from subtle differences in ligand conformation or metal coordination. Methodological approaches include:

  • Computational Modeling : DFT calculations to predict ligand-metal interactions and transition-state geometries.
  • Structure-Activity Relationships (SAR) : Systematic variation of N-substituents (e.g., methyl vs. benzyl) to correlate steric/electronic properties with catalytic outcomes .
  • In Situ Characterization : Monitoring reaction intermediates via techniques like ESI-MS or IR spectroscopy .

Q. How can BINAM derivatives be applied in synthesizing functionalized helicenes?

BINAM serves as a precursor for 7,8-diaza[5]helicenes via oxidative cyclization. The method tolerates functional groups like halides and ethers, enabling post-functionalization for optoelectronic applications. Key steps include:

  • Oxidative Coupling : Using t-BuOCl to induce intramolecular C–N bond formation.
  • Purification : Column chromatography to isolate helicenes, followed by crystallography to confirm helical chirality .

Q. Methodological Considerations

  • Handling Air-Sensitive Derivatives : Store N-alkylated BINAM derivatives under inert atmosphere (Ar/N2_2) to prevent oxidation .
  • Troubleshooting Low Cyclization Yields : Optimize solvent polarity (e.g., switch from THF to DCM) or add catalytic Lewis acids (e.g., ZnCl2_2) to enhance reaction efficiency .

Properties

IUPAC Name

1-(2-aminonaphthalen-1-yl)naphthalen-2-amine
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InChI

InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2
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InChI Key

DDAPSNKEOHDLKB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N
Source PubChem
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Molecular Formula

C20H16N2
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DSSTOX Substance ID

DTXSID70196328
Record name 2,2'-Diamino-1,1'-dinaphthyl
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Molecular Weight

284.4 g/mol
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CAS No.

4488-22-6, 18531-95-8, 18741-85-0
Record name (±)-1,1′-Binaphthyl-2,2′-diamine
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Synthesis routes and methods

Procedure details

Although it is reported that 2-naphthylamine can be obtained in high yield when 2-naphthol was heated to 150° C. in the presence of concentrated aqueous ammonia and ammonium sulfite for 8 hours, no reaction was observed when the same conditions were subjected to BINOL. When the temperature was increased to 200° C. and more ammonium sulfite was employed, NOBIN was exclusively formed without detectable amounts of BINAM. Thus, by extending the reaction time to 5 days and increasing the amount of ammonium sulfite to 10 equivalents, the starting material disappeared completely. The produced solid was simply filtered and washed with water. A 91% isolated yield of NOBIN was obtained by recrystallization from benzene. Thus, a practical procedure for the synthesis of NOBIN from BINOL in a single-step via a process that can be scaled-up in high yield is provided.
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ammonium sulfite
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ammonium sulfite
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

[1,1'-Binaphthalene]-2,2'-diamine
[1,1'-Binaphthalene]-2,2'-diamine
[1,1'-Binaphthalene]-2,2'-diamine
[1,1'-Binaphthalene]-2,2'-diamine
[1,1'-Binaphthalene]-2,2'-diamine
[1,1'-Binaphthalene]-2,2'-diamine

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